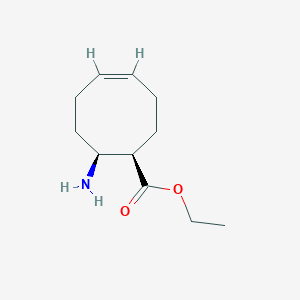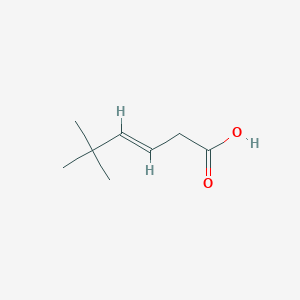
Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate is a chemical compound with a molecular formula of C6H6BrNO5S It is a furan derivative, characterized by the presence of a bromine atom at the 5th position, a sulfamoyl group at the 4th position, and a carboxylate group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate typically involves the bromination of a furan derivative followed by the introduction of the sulfamoyl and carboxylate groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the furan ring. Subsequent reactions with sulfamoyl chloride and methyl chloroformate can introduce the sulfamoyl and carboxylate groups, respectively. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfamoyl group can be oxidized or reduced to form different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis reaction.
Major Products Formed
Substitution: Products include various substituted furan derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfamoyl group.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and sulfamoyl groups play crucial roles in its reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate is unique due to the presence of both bromine and sulfamoyl groups on the furan ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C6H6BrNO5S |
|---|---|
Poids moléculaire |
284.09 g/mol |
Nom IUPAC |
methyl 5-bromo-4-sulfamoylfuran-2-carboxylate |
InChI |
InChI=1S/C6H6BrNO5S/c1-12-6(9)3-2-4(5(7)13-3)14(8,10)11/h2H,1H3,(H2,8,10,11) |
Clé InChI |
KKHSCZAEPADXQS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(O1)Br)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid](/img/structure/B15307783.png)
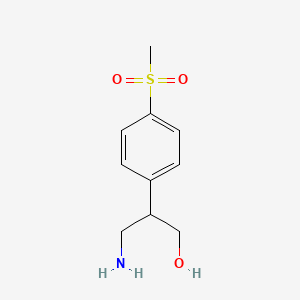


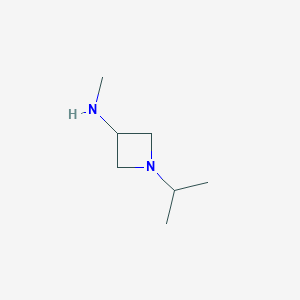
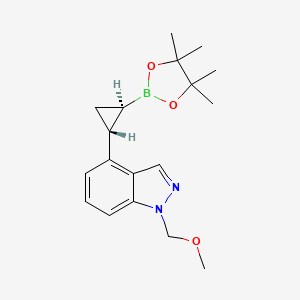
![tert-butyl 6-bromo-2H-spiro[1-benzofuran-3,2'-piperazine]-4'-carboxylate](/img/structure/B15307812.png)
